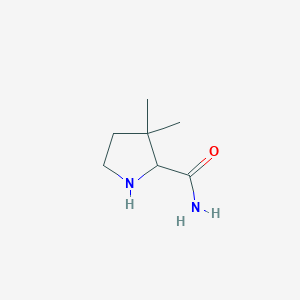

3,3-Dimethylpyrrolidine-2-carboxamide

Description

Contextualization of Pyrrolidine-2-carboxamide (B126068) Scaffolds in Modern Organic Chemistry

The pyrrolidine-2-carboxamide scaffold is a significant and versatile building block in modern organic chemistry, particularly in the realm of medicinal chemistry. The five-membered nitrogen-containing heterocyclic ring of pyrrolidine (B122466) offers a three-dimensional structure that is advantageous for exploring pharmacophore space. nih.govresearchgate.net This non-planar, puckered ring system, a phenomenon sometimes referred to as "pseudorotation," allows for precise spatial orientation of substituents, which can be critical for molecular recognition and biological activity. nih.govresearchgate.net

The pyrrolidine nucleus is a common feature in numerous drugs approved by the U.S. Food and Drug Administration (FDA), ranking as one of the most prevalent five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov The carboxamide group at the 2-position of the pyrrolidine ring adds a key functional handle. This amide group can participate in hydrogen bonding, a crucial interaction for the binding of molecules to biological targets like enzymes and receptors. Consequently, pyrrolidine-2-carboxamide derivatives are actively investigated as inhibitors of various enzymes and as potential therapeutic agents for a range of diseases. acs.org

Historical Development and Significance of Pyrrolidine Derivatives in Chemical Science

The significance of the pyrrolidine ring is deeply rooted in the history of chemical science, with its presence identified in a wide array of natural products. nih.gov Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, frequently feature the pyrrolidine core. Prominent examples include nicotine, found in the tobacco plant, and hygrine, a component of coca leaves. The amino acid proline, a fundamental building block of proteins in virtually all living organisms, is itself a pyrrolidine-2-carboxylic acid. mdpi.com

This natural prevalence has long inspired chemists to explore the synthesis and properties of pyrrolidine derivatives. Early research focused on the isolation and structural elucidation of these natural products. As synthetic methodologies advanced, so did the ability to create novel pyrrolidine-containing molecules with tailored properties. This has led to their widespread use not only in medicine but also as chiral auxiliaries and organocatalysts in asymmetric synthesis, where they can effectively control the stereochemical outcome of chemical reactions. nih.gov

Structural Specificity and Nomenclatural Conventions of 3,3-Dimethylpyrrolidine-2-carboxamide

According to IUPAC nomenclature, the name "this compound" precisely describes this structure. The numbering of the pyrrolidine ring begins at the nitrogen atom as position 1 and proceeds around the ring. The stereochemistry at the C2 position, which is a chiral center, would be designated as (R) or (S) in the full IUPAC name of a specific enantiomer.

While detailed spectroscopic data for the isolated compound is not widely available in public literature, its identity is confirmed through its use as a reactant in the synthesis of more complex molecules. For instance, it is a documented fragment in various patented chemical entities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14N2O | bldpharm.com |

| Molecular Weight | 142.20 g/mol | bldpharm.com |

| CAS Number | 61406-81-3 | bldpharm.com |

Overview of Key Academic Research Trajectories Pertaining to Pyrrolidine-2-carboxamide Derivatives

Academic research into pyrrolidine-2-carboxamide derivatives is vibrant and follows several key trajectories, primarily driven by their potential biological activities. A significant area of focus is their development as enzyme inhibitors. For example, derivatives of this scaffold have been identified as potent inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in Mycobacterium tuberculosis, making them promising candidates for new anti-tuberculosis drugs. acs.org

Another major research avenue is their application in treating metabolic diseases. Pyrrolidine derivatives have been extensively studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, positioning them as potential treatments for type 2 diabetes. researchgate.net Furthermore, the structural versatility of the pyrrolidine-2-carboxamide scaffold has led to its exploration in the development of agents targeting cancer, viral infections, and central nervous system disorders. nih.govfrontiersin.org The synthesis of libraries of these compounds, often through solution-phase parallel synthesis, allows for the rapid screening and identification of new bioactive molecules. nih.gov Research also focuses on the stereoselective synthesis of these compounds, as the biological activity often resides in a single enantiomer. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)3-4-9-5(7)6(8)10/h5,9H,3-4H2,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORPQHFMBMITSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1C(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603788 | |

| Record name | 3,3-Dimethylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61406-81-3 | |

| Record name | 3,3-Dimethylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 3,3 Dimethylpyrrolidine 2 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for 3,3-Dimethylpyrrolidine-2-carboxamide

Retrosynthetic analysis of this compound reveals several key disconnections. The primary disconnection is at the amide bond, leading to 3,3-dimethylpyrrolidine-2-carboxylic acid (or its activated derivative) and ammonia (B1221849) or an appropriate amine equivalent. This simplifies the target to the gem-disubstituted proline core.

Further disconnection of the pyrrolidine (B122466) ring can be approached in several ways. A common strategy involves a [3+2] cycloaddition, which disconnects the ring into an azomethine ylide precursor and an alkene. wikipedia.org Specifically for the 3,3-dimethyl substituted pattern, this would involve a dipolarophile that can introduce the gem-dimethyl group. Another retrosynthetic approach involves the intramolecular cyclization of a linear precursor. researchgate.net This strategy would disconnect the C-N and C-C bonds of the ring, leading to a suitably functionalized open-chain amine. For instance, an amino acid derivative with a quaternary center at the gamma position could be a viable precursor.

Classical and Contemporary Synthetic Routes to this compound and its Analogs

The synthesis of pyrrolidine derivatives has evolved from classical methods to more sophisticated contemporary strategies that offer greater efficiency and control. nih.govnih.gov

Multicomponent Reactions in the Synthesis of Pyrrolidine Cores

Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds like pyrrolidines in a single step. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful MCR for constructing the pyrrolidine ring. wikipedia.orgacs.org Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or isatin, react with various alkenes to yield highly substituted pyrrolidines. acs.orgmdpi.com This method allows for the creation of multiple stereocenters in one operation. nih.gov

Another significant MCR is the Ugi reaction, which can be adapted for pyrrolidine synthesis. While not a direct route to the core, the products of the Ugi reaction can be further elaborated to form the desired heterocyclic system.

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, Maleimide | EtOH, Room Temperature | Spirooxindole-pyrrolidine |

| Tandem Amination/Cyanation/Alkylation | Primary Amine-tethered Alkyne, TMSCN, Alkylating Agent | Copper(I) Bromide, Microwave | α-Cyano Pyrrolidine |

Stereoselective and Enantioselective Synthetic Approaches to this compound

Achieving stereocontrol is crucial in the synthesis of bioactive molecules. Asymmetric synthesis can be approached by using chiral substrates, reagents, or catalysts. slideshare.netyoutube.com For this compound, which has a stereocenter at C2, enantioselective synthesis is key.

Stereoselective methods often rely on the use of chiral auxiliaries or catalysts in reactions such as 1,3-dipolar cycloadditions. acs.orgnih.gov Chiral ligands complexed with metals like copper or silver can effectively induce enantioselectivity in the formation of the pyrrolidine ring. acs.org For instance, the use of a chiral N-tert-butanesulfinylimine group in 1-azadienes allows for the diastereoselective synthesis of densely substituted pyrrolidines through 1,3-dipolar cycloadditions with azomethine ylides. ua.es

Another approach is to start from a chiral precursor, such as a derivative of proline or another amino acid. mdpi.com For example, a synthetic route could involve the stereoselective alkylation of a proline enolate, though creating a gem-dimethyl group at the 3-position presents a significant steric challenge. A highly efficient and fully enantioselective strategy based on C(sp3)-H activation has also been reported for the synthesis of related proline analogs. nih.gov

Table 2: Key Features of Stereoselective Pyrrolidine Synthesis

| Approach | Description | Example |

|---|---|---|

| Chiral Catalyst | Use of a chiral metal complex to direct the stereochemical outcome of a reaction. | Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cinnamaldehyde (B126680) derivatives. nih.gov |

| Chiral Auxiliary | A chiral group is temporarily incorporated into the substrate to direct a stereoselective reaction. | Use of N-tert-butanesulfinyl imines in cycloaddition reactions. ua.es |

| Chiral Pool Synthesis | Starting from a readily available enantiomerically pure natural product. | Synthesis of pyrrolidine derivatives from L-proline or 4-hydroxy-L-proline. mdpi.com |

Green Chemistry Principles and Sustainable Synthesis of Pyrrolidine Derivatives

Modern synthetic chemistry increasingly emphasizes sustainability. Green chemistry principles, such as atom economy, use of renewable resources, and avoidance of hazardous substances, are being applied to pyrrolidine synthesis. rsc.orggreenchemistry-toolkit.org

The use of water or ethanol/water mixtures as solvents, catalyst-free conditions, and multicomponent reactions are hallmarks of green synthetic approaches to pyrrolidines. rsc.org For example, an efficient and green one-pot, three-component domino reaction of (E)-3-(2-nitrovinyl)-indoles, isatins, and chiral polycyclic α-amino acids has been developed under catalyst-free conditions at room temperature in an ethanol-water mixture. rsc.org The use of reusable catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, also contributes to the sustainability of these synthetic methods. rsc.org

Reaction Mechanisms and Kinetic Studies of Key Synthetic Transformations

The 1,3-dipolar cycloaddition is a cornerstone of pyrrolidine synthesis, and its mechanism has been a subject of detailed study. wikipedia.org It is generally considered a concerted pericyclic reaction, though a stepwise diradical mechanism has also been proposed. researchgate.net Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanisms and kinetic parameters of these cycloadditions. rsc.orgnih.gov These studies help in understanding the factors that control the regio- and stereoselectivity of the reaction.

Kinetic studies of 1,3-dipolar cycloadditions have also been performed in various media, including micellar systems, which can significantly accelerate reaction rates. nih.gov The mechanism of other key transformations, such as the intramolecular cyclization to form the pyrrolidine ring, often involves nucleophilic attack of the nitrogen atom onto an electrophilic carbon center, with the stereochemical outcome being dependent on the transition state geometry.

Derivatization Strategies and Functional Group Transformations of this compound

Once the this compound core is synthesized, it can be further modified to create a library of analogs. The amide group itself can be hydrolyzed back to the carboxylic acid, which can then be re-functionalized to form esters or other amides. nih.gov The amide can also be reduced to an amine using reducing agents like lithium aluminum hydride, providing access to (3,3-dimethylpyrrolidin-2-yl)methanamine. nih.gov

The pyrrolidine nitrogen can be N-alkylated or N-acylated to introduce further diversity. If other functional groups are present on the pyrrolidine ring, they can be manipulated as well. For instance, if a precursor with a hydroxyl group at the 4-position is used, this can be oxidized to a ketone or converted to other functional groups. chemrxiv.org These derivatization strategies are essential for exploring the structure-activity relationships of this class of compounds in various applications.

Sophisticated Spectroscopic and Structural Elucidation Methodologies for 3,3 Dimethylpyrrolidine 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structure Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 3,3-Dimethylpyrrolidine-2-carboxamide, ¹H and ¹³C NMR would provide the initial framework of its molecular structure by identifying the number and types of proton and carbon environments.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two methyl groups, the methylene (B1212753) protons of the pyrrolidine (B122466) ring, the methine proton at the C2 position, and the protons of the primary amide and the amine groups. The chemical shifts of these protons would be influenced by their local electronic environment. For instance, the C2 proton is expected to appear at a characteristic downfield position due to the deshielding effect of the adjacent carbonyl group.

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the quaternary carbon at the C3 position, the two methyl carbons, the two methylene carbons of the ring, the methine carbon at C2, and the carbonyl carbon of the amide group.

The following table illustrates the expected chemical shift ranges for the carbon atoms in this compound based on standard values for similar functional groups.

| Atom | Expected ¹³C Chemical Shift (ppm) |

| C=O | 170-180 |

| C2 | 60-70 |

| C3 | 40-50 |

| C4 | 45-55 |

| C5 | 30-40 |

| CH₃ (gem-dimethyl) | 20-30 |

To move from a simple one-dimensional spectrum to a full structural assignment and conformational analysis, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the C2 proton and the adjacent C5 methylene protons, as well as between the different methylene protons on the ring, helping to trace the connectivity of the pyrrolidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the signal for the C2 proton would show a cross-peak with the signal for the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry and preferred conformation of the molecule in solution. For instance, it could reveal spatial proximity between one of the gem-dimethyl groups and the C2 proton, providing insight into the puckering of the pyrrolidine ring.

The five-membered pyrrolidine ring is not planar and can undergo rapid conformational changes in solution, often referred to as "ring puckering." Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about these conformational exchange processes. google.com

At low temperatures, the rate of ring inversion may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons in different conformational environments (e.g., axial and equatorial-like positions). As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the changes in the lineshape of these signals with temperature, it is possible to calculate the activation energy barrier for the ring inversion process. google.com This would provide quantitative data on the conformational flexibility of the this compound molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unparalleled view of the molecule in the solid state. This technique can determine the precise three-dimensional arrangement of atoms in a crystal, providing definitive information on bond lengths, bond angles, and absolute stereochemistry.

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. google.com This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of the molecules within it. google.com

The data obtained from this analysis would provide:

Unambiguous confirmation of the molecular structure: Verifying the connectivity and the presence of the gem-dimethyl group at the C3 position.

Precise bond lengths and angles: Offering insight into any potential ring strain or unusual geometric parameters.

The conformation of the pyrrolidine ring in the solid state: Revealing the specific puckering of the five-membered ring.

The absolute stereochemistry of a chiral version of the molecule if it were resolved into its enantiomers.

The table below shows representative crystallographic data that might be obtained for a compound of this type.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845 |

| Z | 4 |

Co-crystallization involves crystallizing this compound with another molecule (a "co-former") to form a new crystalline solid. This technique is widely used in crystal engineering to study and control the way molecules interact with each other.

The primary amide and the secondary amine groups in this compound are capable of forming strong hydrogen bonds. By co-crystallizing it with molecules that have complementary hydrogen bond donors or acceptors (e.g., carboxylic acids or other amides), it would be possible to study the resulting supramolecular structures. X-ray diffraction analysis of these co-crystals would reveal the specific hydrogen bonding patterns and other intermolecular interactions, such as van der Waals forces, that dictate how the molecules pack together in the crystal lattice. This provides fundamental insights into the principles of molecular recognition.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn allows for the unambiguous determination of its molecular formula.

Beyond just determining the molecular weight, mass spectrometry can also provide structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule would be ionized and would then break apart into smaller, characteristic fragment ions.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the carboxamide group (-CONH₂): This would result in a significant fragment ion corresponding to the pyrrolidine ring structure.

Alpha-cleavage: The bonds adjacent to the nitrogen atom are prone to cleavage, which could lead to the loss of a methyl group or the opening of the pyrrolidine ring.

Loss of a methyl group (-CH₃): This would produce an ion with a mass 15 units less than the molecular ion.

The table below outlines some of the plausible fragment ions that could be observed in the mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Plausible Fragment Identity |

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 98 | [M - CONH₂]⁺ |

| 70 | [C₄H₈N]⁺ |

By carefully analyzing these fragmentation patterns, a great deal of confirmatory structural evidence can be obtained, complementing the data from NMR and X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. missouri.edu

For this compound, the molecular formula is C₇H₁₄N₂O. The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each constituent element. missouri.edusisweb.com This theoretical value is then compared against the experimentally determined mass of the protonated molecule, [M+H]⁺, observed in the mass spectrometer. The minuscule difference between the theoretical and experimental mass, typically expressed in parts per million (ppm), confirms the elemental composition.

Table 1: Theoretical and Experimental HRMS Data for this compound

| Attribute | Value |

| Molecular Formula | C₇H₁₄N₂O |

| Theoretical Monoisotopic Mass | 142.11061 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 143.11842 Da |

| Experimental m/z of [M+H]⁺ | Hypothetical Value: 143.1182 Da |

| Mass Error | Hypothetical Value: -1.54 ppm |

This table contains hypothetical experimental data for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. rsc.org For this compound, the protonated molecule ([M+H]⁺, m/z 143.1) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern is highly dependent on the molecule's structure, particularly the robust pyrrolidine ring and the amide functionality.

The fragmentation of cyclic amides, especially those derived from proline and its analogs, follows predictable pathways. nih.govnih.govacs.org Common fragmentation patterns for pyrrolidine-containing structures involve cleavages of the ring and losses of small neutral molecules. The presence of the gem-dimethyl group at the C3 position introduces specific fragmentation behaviors, such as the loss of a methyl radical (•CH₃) or isobutylene (B52900).

Key fragmentation pathways for [C₇H₁₄N₂O+H]⁺ would likely include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the carboxamide group can lead to the loss of ammonia, resulting in a significant fragment ion.

Ring Opening and Cleavage: The pyrrolidine ring can undergo cleavage, often initiated at the nitrogen atom or the bond adjacent to the carbonyl group. researchgate.net

Loss of Isobutylene (C₄H₈): A characteristic retro-Diels-Alder-type fragmentation can occur due to the gem-dimethyl group, leading to the loss of isobutylene.

Formation of an Iminium Ion: Cleavage of the C2-C3 bond can lead to the formation of a stable iminium ion containing the nitrogen of the pyrrolidine ring. researchgate.net

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Description |

| 143.1 | 126.1 | NH₃ | Loss of ammonia from the carboxamide |

| 143.1 | 98.1 | •CONH₂ | Loss of the carboxamide radical |

| 143.1 | 87.1 | C₄H₈ | Loss of isobutylene via ring cleavage |

| 143.1 | 70.1 | C₄H₉N | Fragment corresponding to the pyrrolidinyl iminium ion |

| 98.1 | 70.1 | CO | Decarbonylation of the m/z 98 fragment |

This table represents predicted fragmentation patterns based on the chemical structure and known fragmentation rules for similar compounds. nih.govsemanticscholar.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. gia.edu These techniques are complementary and provide a detailed "fingerprint" of the molecule, allowing for the identification of specific functional groups. researchgate.netgia.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds. libretexts.org

N-H Stretching: The primary amide (-CONH₂) will exhibit two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations. The secondary amine within the pyrrolidine ring will show a weaker N-H stretch in a similar region.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range.

C=O Stretching (Amide I band): A strong, prominent absorption band between 1680-1630 cm⁻¹ is characteristic of the carbonyl group in the primary amide. researchgate.net

N-H Bending (Amide II band): The N-H bending vibration of the primary amide typically appears around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond will be found in the 1400-1000 cm⁻¹ region. docbrown.info

Gem-Dimethyl Group: The gem-dimethyl group will show characteristic bending vibrations, often appearing as a doublet around 1380 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. berkeley.edu For this compound, Raman would be effective for observing the C-C backbone of the pyrrolidine ring and the symmetric vibrations of the gem-dimethyl group. While the C=O stretch is visible in Raman, it is typically weaker than in the IR spectrum. Conversely, the C-C and C-N stretching modes of the ring system often provide strong signals. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amide N-H | Stretch | 3400-3100 (two bands) | Weak |

| Pyrrolidine N-H | Stretch | ~3300 | Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| Amide C=O | Stretch (Amide I) | 1680-1630 (Strong) | Moderate |

| Amide N-H | Bend (Amide II) | 1650-1580 | Weak |

| Gem-dimethyl | Bend | ~1380 (Doublet) | Moderate |

| Pyrrolidine Ring | C-C/C-N Stretch | 1200-900 | Strong |

This table presents expected frequency ranges based on standard correlation charts and data from analogous structures. libretexts.orgberkeley.edu

Chiroptical Spectroscopies (CD/ORD) for Stereochemical Characterization of Enantiomers

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a sample. libretexts.orgwikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference (ΔA) against wavelength. The amide chromophore (-CONH₂) is the primary group of interest in this compound for CD analysis. The spatial arrangement of the atoms around the chiral C2 center induces a CD signal. Enantiomers will produce mirror-image CD spectra. acs.org A positive or negative peak in a CD spectrum is known as a Cotton effect. wikipedia.org For α-amino amides, the n → π* transition of the carbonyl group typically gives rise to a Cotton effect in the 210-240 nm region, the sign of which is related to the stereochemistry. acs.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org An ORD curve that passes through an absorption band will show a characteristic peak and trough, which is also referred to as a Cotton effect. slideshare.net The shape and sign of the Cotton effect curve are specific to the enantiomer being analyzed. researchgate.net For molecules like this compound, the ORD spectrum provides complementary information to the CD spectrum for stereochemical assignment. nih.gov

Table 4: Expected Chiroptical Properties for Enantiomers of this compound

| Spectroscopic Technique | Property | (R)-Enantiomer | (S)-Enantiomer |

| CD Spectroscopy | Cotton Effect (n → π*) | Hypothetical: Positive | Hypothetical: Negative |

| ORD Spectroscopy | Cotton Effect | Hypothetical: Positive | Hypothetical: Negative |

| Specific Rotation [α]D | Sign | Hypothetical: (+) | Hypothetical: (-) |

This table presents a hypothetical scenario. The actual signs of the Cotton effects and specific rotation would need to be determined experimentally or by high-level theoretical calculations. nih.gov

Computational Chemistry and Theoretical Modeling of 3,3 Dimethylpyrrolidine 2 Carboxamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally indicates higher reactivity and greater polarizability, suggesting the molecule can be more easily excited. nih.gov

For instance, in studies of various heterocyclic compounds, DFT calculations at levels like B3LYP/6-31+G(d,p) are routinely used to compute the HOMO-LUMO gap. scirp.org A narrow frontier orbital gap often signifies that charge transfer interactions can readily occur within the molecule, which can be crucial for its biological activity. nih.gov

Another key output from DFT studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions like hydrogen bonding, which are vital for ligand-receptor binding. nih.gov For a molecule like 3,3-Dimethylpyrrolidine-2-carboxamide, the oxygen of the carboxamide group would be expected to show a negative electrostatic potential, while the amide and amine hydrogens would exhibit positive potential.

Table 1: Representative Theoretical Parameters from DFT Studies on Related Heterocyclic Compounds

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.0 to -7.0 eV | Correlates with electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Correlates with electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and stability scirp.org |

Note: The values presented are representative examples from DFT studies on various organic molecules and are intended for illustrative purposes. Actual values for this compound would require specific calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than standard DFT for calculating energies and molecular properties, albeit at a greater computational cost. nih.govnih.gov

For the parent pyrrolidine (B122466) ring, ab initio calculations have been used to determine its precise three-dimensional geometry, revealing a non-planar, puckered "envelope" conformation. nih.gov Such calculations can also determine the energy barrier for conformational changes, like ring twisting. nih.gov For this compound, high-accuracy ab initio methods could be employed to:

Calculate the relative energies of different conformers (rotational isomers) with high precision.

Determine accurate rotational barriers around the amide bond.

Model transition states and reaction energy barriers for potential chemical transformations.

These high-accuracy calculations serve as a benchmark for more cost-effective methods like DFT and are essential for creating a reliable picture of the molecule's potential energy surface. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While QM methods describe the static electronic properties of a molecule, Molecular Dynamics (MD) simulations model its behavior over time. By solving Newton's equations of motion for a system of atoms, MD provides a dynamic view of molecular conformations, interactions, and the influence of the surrounding environment. youtube.com

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. MD simulations in an explicit solvent system (e.g., a box of water molecules) are the standard approach to explore these effects. rsc.org The simulation would track the trajectory of the molecule over a period, often nanoseconds to microseconds, revealing its preferred shapes and the stability of key features like intramolecular hydrogen bonds. youtube.com Analysis of the simulation can show how solvent molecules interact with the solute, particularly at the polar carboxamide group, and how these interactions stabilize or destabilize certain conformations.

MD simulations are a cornerstone of modern drug discovery for analyzing how a ligand, such as a pyrrolidine carboxamide derivative, interacts with a biological target like an enzyme or receptor. youtube.comyoutube.com After an initial binding pose is predicted using molecular docking, an MD simulation is run on the ligand-protein complex. nih.gov

Key analyses from these simulations include:

Root-Mean-Square Deviation (RMSD): This metric tracks the deviation of the ligand's position from its initial docked pose. A stable, low RMSD value over the simulation time suggests a stable binding mode.

Root-Mean-Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues in the protein's binding site, highlighting which residues are flexible and which are constrained by the ligand's presence.

Interaction Analysis: The simulation trajectory is analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. youtube.com

In studies on related pyrrolidine inhibitors, MD simulations have been used to confirm the stability of docked compounds within the active site of target proteins over trajectories of 100 nanoseconds. nih.gov This analysis provides a dynamic understanding of the binding mechanism that goes beyond the static picture of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design (Focus on in silico activity profiles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. niscpr.res.in This ligand-based approach is used when the 3D structure of the biological target is unknown or when researchers want to optimize a series of known active compounds.

For pyrrolidine carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govsilae.it The process involves:

Dataset Assembly: A set of pyrrolidine carboxamide analogues with experimentally measured inhibitory activities (e.g., IC₅₀ values) is compiled. silae.it

Molecular Alignment: The compounds are structurally aligned based on a common scaffold. silae.it

Field Calculation: For each molecule, steric and electrostatic fields (CoMFA) or other properties like hydrophobicity and hydrogen bond donor/acceptor fields (CoMSIA) are calculated on a 3D grid.

Model Generation: Statistical methods are used to build a mathematical model that relates the variations in these fields to the differences in biological activity.

The resulting QSAR models are validated by their statistical robustness, with key metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov For example, a CoMFA model for pyrrolidine carboxamide inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase yielded a q² of 0.777 and an r² of 0.966, indicating a highly reliable and predictive model. silae.it

The output of a 3D-QSAR study is often visualized as contour maps, which show regions where certain properties are predicted to increase or decrease biological activity. These maps provide an in silico activity profile that guides medicinal chemists in designing new molecules, like derivatives of this compound, with potentially improved potency. nih.gov

Table 2: Example of Statistical Validation Parameters for 3D-QSAR Models of Pyrrolidine Derivatives

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

| CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov |

| CoMFA | 0.777 | 0.966 | 0.893 | silae.it |

Note: These statistics are from studies on different series of pyrrolidine derivatives and demonstrate the predictive power of QSAR models for this class of compounds.

Retrosynthetic Pathway Prediction and Reaction Mechanism Simulation using Advanced Computational Tools

The design of a synthetic route to a novel molecule like this compound is a complex task that can be significantly accelerated by computational methods. Modern software leverages vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways.

Retrosynthetic Pathway Prediction

Computer-Aided Synthesis Planning (CASP) has revolutionized the way chemists approach the synthesis of complex organic molecules. nih.gov Tools like SYNTHIA®, ASKCOS, and SynRoute use rule-based systems and machine learning to deconstruct a target molecule into simpler, commercially available precursors. nih.govsynthiaonline.comwikipedia.orgnih.gov This process, known as retrosynthesis, generates multiple potential synthetic routes that a chemist can evaluate. synthiaonline.comsynthiaonline.com

For this compound, a retrosynthetic analysis would likely identify the amide bond and the pyrrolidine ring as key disconnection points. Advanced software can customize search parameters to favor or eliminate certain reactions, reagents, or starting materials based on cost, safety, or green chemistry principles. synthiaonline.comsigmaaldrich.com For instance, SYNTHIA® draws from over 110,000 hand-coded reaction rules to propose pathways. merckgroup.com The open-source ASKCOS platform can even suggest chemoenzymatic routes, potentially offering more sustainable and selective transformations. nih.govrsc.org

A newer approach, exemplified by the T-Rex model, integrates large language models (like ChatGPT) to add a layer of chemical context to the purely structural analysis. arxiv.orgarxiv.orgthemoonlight.io T-Rex uses text descriptions of the target molecule and potential reactants to rank and re-rank proposed reaction centers, which can improve predictions, especially for novel or complex molecules. arxiv.orgarxiv.org

A plausible retrosynthetic pathway for this compound, as might be proposed by such software, is illustrated below. The primary disconnection would be the amide bond, leading to 3,3-dimethylpyrrolidine-2-carboxylic acid and ammonia (B1221849). The carboxylic acid could then be traced back to a suitable amino acid precursor through further disconnections.

Hypothetical Retrosynthetic Analysis Output

The following interactive table represents a simplified, hypothetical output from a retrosynthesis software tool for this compound.

| Step | Retrosynthetic Disconnection | Precursor(s) | Forward Reaction Type | Feasibility Score | Key Considerations |

| 1 | C(O)-N bond | 3,3-Dimethylpyrrolidine-2-carboxylic acid, Ammonia | Amidation | 0.92 | Requires activation of the carboxylic acid (e.g., to acyl chloride) or use of coupling agents. |

| 2 | C-N bond (ring closure) | 4-amino-2-bromo-4-methylpentanoic acid | Intramolecular Nucleophilic Substitution | 0.85 | Potential for competing elimination reactions. Stereochemistry needs to be controlled. |

| 3 | C-Br bond | 4-amino-4-methyl-2-pentenoic acid | Hydrobromination | 0.88 | Regioselectivity of HBr addition is crucial. |

| 4 | C-C bond | 3-Amino-3-methyl-2-butanone, Bromoacetic acid | Aldol (B89426) Condensation / Reductive Amination sequence | 0.75 | Multi-step process with potential for side products. |

Reaction Mechanism Simulation

Once a promising synthetic route is identified, computational tools can be used to investigate the detailed mechanism of individual reaction steps. Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules and model reaction pathways. coe.eduwordpress.com By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. researchgate.netacs.org

This analysis is invaluable for understanding reaction feasibility, predicting regioselectivity and stereoselectivity, and identifying the rate-determining step. acs.org For example, in the proposed synthesis of this compound, the final amidation step is critical. A DFT study could model the reaction between an activated form of 3,3-dimethylpyrrolidine-2-carboxylic acid (e.g., the acyl chloride) and ammonia.

The simulation would involve:

Optimizing the 3D geometries of the reactants, the tetrahedral intermediate, the transition states, and the products.

Calculating the Gibbs free energy for each species.

Identifying the transition state structures and confirming they connect the reactants and products by calculating their vibrational frequencies. coe.edu

This provides quantitative data, such as activation energies, which are crucial for predicting reaction rates and understanding how catalysts might influence the reaction. stackexchange.com

Hypothetical DFT Calculation Results for the Amidation Step

This interactive table shows hypothetical data from a DFT calculation for the key amidation step in the synthesis.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | 3,3-dimethylpyrrolidine-2-carbonyl chloride + NH₃ | 0.0 | C=O: 1.20, C-Cl: 1.80 |

| TS1 | Transition state for nucleophilic attack | +15.2 | N-C: 1.85, C-O: 1.28, C-Cl: 1.95 |

| Intermediate | Tetrahedral intermediate | -5.4 | N-C: 1.48, C-O: 1.35, C-Cl: 2.10 |

| TS2 | Transition state for chloride elimination | +8.7 | C-Cl: 2.50, C=O forming: 1.25 |

| Products | This compound + HCl | -25.8 | C=O: 1.23, C-N: 1.36 |

By combining retrosynthesis prediction with detailed mechanistic simulations, computational chemistry offers a powerful, predictive framework to guide the efficient and successful laboratory synthesis of target molecules like this compound.

Mechanistic Investigations of Molecular Interactions Involving 3,3 Dimethylpyrrolidine 2 Carboxamide

In Vitro Studies on Enzyme Inhibition and Activation Mechanisms in Model Systems

The pyrrolidine (B122466) carboxamide scaffold is a key feature in a novel class of inhibitors targeting InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a crucial enzyme in the mycobacterial fatty acid elongation cycle. nih.gov High-throughput screening identified these compounds, and subsequent optimization led to potent inhibitors of InhA. nih.gov

Crystal structure analysis of InhA complexed with three different pyrrolidine carboxamide inhibitors revealed that they all bind within the enzyme's active site in a similar fashion. nih.gov The binding pattern involves the formation of hydrogen bonds with the NAD⁺ cofactor and the side-chain of Tyr158, a key catalytic residue of the enzyme. nih.gov This interaction mode is crucial for their inhibitory activity. The potency of these inhibitors was significantly improved through structural optimization, with some derivatives showing over a 160-fold increase in activity compared to the initial lead compound. nih.gov For instance, compound s15, a 3-isopropyl substituted derivative, exhibited an IC₅₀ of 5.55 μM. nih.gov Further modifications led to compounds like p31 and p33, which demonstrated even greater potency, with IC₅₀ values of 1.39 μM and 2.57 μM, respectively. nih.gov

In a different context, derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mᴾʳᵒ). nih.gov In vitro assays showed that compounds like derivative 29 (containing a 3,4-dihydrobenzo[b]dioxin-6-yl group) and derivative 25 (with a 3-acetylphenyl group) had strong inhibitory activity against Mᴾʳᵒ, with IC₅₀ values of 3.22 µM and 5.42 µM, respectively. nih.gov These values indicate higher potency than the reference drugs Lopinavir (IC₅₀ 82.17 µM) and GC376 (IC₅₀ 12.85 µM). nih.gov

Table 1: In Vitro Enzyme Inhibition by Carboxamide Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀ (μM) | Source |

|---|---|---|---|

| Pyrrolidine carboxamide (s15) | M. tuberculosis InhA | 5.55 | nih.gov |

| Pyrrolidine carboxamide (p31) | M. tuberculosis InhA | 1.39 | nih.gov |

| Pyrrolidine carboxamide (p33) | M. tuberculosis InhA | 2.57 | nih.gov |

| Pyridopyrrolopyrimidine-2-carboxamide (25) | SARS-CoV-2 Mᴾʳᵒ | 5.42 | nih.gov |

| Pyridopyrrolopyrimidine-2-carboxamide (29) | SARS-CoV-2 Mᴾʳᵒ | 3.22 | nih.gov |

| Lopinavir (Reference) | SARS-CoV-2 Mᴾʳᵒ | 82.17 | nih.gov |

| GC376 (Reference) | SARS-CoV-2 Mᴾʳᵒ | 12.85 | nih.gov |

Receptor Binding Profile Analysis and Selectivity Studies in Ligand-Target Systems

The versatility of the carboxamide functional group extends to its role in compounds designed to target specific G-protein-coupled receptors. A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their binding affinity to dopamine (B1211576) D2-like receptors. nih.gov These compounds were designed as hybrids of known D2-like receptor ligands. nih.gov

Radioligand binding assays using [³H]YM-09151-2 showed that derivatives with a 1-ethyl-2-methyl-pyrrolidine moiety in the basic part of the molecule possessed binding affinity in the low micromolar range. nih.gov Specifically, compound 1a and its 2-chloro analog 1f were identified as having the most promising affinity. nih.gov However, the introduction of other substituents like F, Cl, NO₂, or CH₃ at the 4-position of the phenyl ring generally resulted in ligands with lower D2-like receptor affinity. nih.gov

In another example, the compound A-836339, a tetramethyl-cyclopropanecarboxamide derivative, was identified as a potent and highly selective agonist for the cannabinoid CB2 receptor. nih.gov In radioligand binding assays, A-836339 displayed high affinity for both human and rat CB2 receptors while showing significant selectivity over CB1 receptors. nih.gov This selectivity is a critical attribute, as it helps to avoid the psychoactive effects associated with CB1 receptor activation. nih.gov

Table 2: Receptor Binding Affinity of Carboxamide Derivatives

| Compound/Derivative | Target Receptor | Binding Affinity | Notes | Source |

|---|---|---|---|---|

| 5-phenyl-pyrrole-3-carboxamide (1a) | Dopamine D2-like | Low micromolar range | Contains 1-ethyl-2-methyl-pyrrolidine moiety. | nih.gov |

| 5-(2-chlorophenyl)-pyrrole-3-carboxamide (1f) | Dopamine D2-like | Low micromolar range | Contains 1-ethyl-2-methyl-pyrrolidine moiety. | nih.gov |

| A-836339 | Cannabinoid CB2 | High affinity & selectivity | Selective over CB1 receptors. | nih.gov |

Modulation of Specific Cellular Pathways in Acellular or Cellular Model Systems (e.g., Apoptosis Induction Mechanisms, Kinase Inhibition)

Derivatives containing the pyrrolidine carboxamide or related heterocyclic structures have been shown to modulate critical cellular pathways, including those involved in cell survival and apoptosis. A novel series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' demonstrated promising cytotoxic effects against several cancer cell lines. mdpi.com

One particularly potent compound, 5k , emerged as a multi-targeted kinase inhibitor, showing significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes. mdpi.com Mechanistic studies revealed that compound 5k induces cell cycle arrest and apoptosis in HepG2 cancer cells. mdpi.com This pro-apoptotic effect was confirmed by a notable increase in the levels of caspase-3 and the pro-apoptotic protein Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Similarly, the pyrazolecarboxamide derivative RS 2780 has been shown to possess antiproliferative properties against HeLa and SW613-B3 cancer cells. nih.gov The compound's mechanism involves interference with the structural and functional properties of mitochondria, which triggers the mitochondria-dependent apoptotic pathway. nih.govresearchgate.net The induction of apoptosis was supported by the observation of chromatin condensation, DNA fragmentation, and the cleavage of PARP-1, a key substrate of caspases. nih.gov

Table 3: Kinase Inhibition Profile of Compound 5k

| Target Kinase | IC₅₀ (nM) | Reference Inhibitor | Reference IC₅₀ (nM) | Source |

|---|---|---|---|---|

| EGFR | 204 | Sunitinib | - | mdpi.com |

| Her2 | 40 | Staurosporine | 38 | mdpi.com |

| VEGFR2 | 136 | Sunitinib | 261 | mdpi.com |

| CDK2 | 185 | Sunitinib | - | mdpi.com |

Structure-Mechanism Relationships for 3,3-Dimethylpyrrolidine-2-carboxamide Derivatives

Structure-activity relationship (SAR) and structure-mechanism relationship studies are crucial for optimizing the potency and selectivity of therapeutic compounds. For pyrrolidine carboxamides targeting the InhA enzyme, SAR analysis indicated that there is a size limit for the electron-withdrawing group at the 3-position of the phenyl ring to achieve optimal activity. nih.gov While some substitutions enhance potency, others, such as 3-Me or 3-NHCOCH₃, were found to weaken the inhibitory activity. nih.gov

In the development of fibroblast growth factor receptor (FGFR) inhibitors, a systematic exploration of pyrrolopyrazine carboxamide derivatives led to the identification of compound 10 as a potent and selective inhibitor of FGFR2 and FGFR3. nih.gov The study highlighted the importance of the linker and the electrophile moieties attached to the core structure, with an aniline (B41778) α-fluoroacrylamide group serving as an effective covalent warhead. nih.gov This modification allowed the compound to overcome common resistance mutations. nih.gov

For a series of 2-(3-pyridyl)thiazolidine-4-carboxamides acting as platelet-activating factor (PAF) antagonists, the cis-(2R,4R) configuration of the core skeleton was determined to be the active form for PAF antagonism. nih.gov This demonstrates that stereochemistry plays a critical role in the mechanism of action for this class of compounds. nih.gov Similarly, for amphiphilic pyrrolidine derivatives studied for their anticancer effects, SAR studies pointed to the importance of the diol polar group and the aliphatic side chain in promoting apoptosis in pancreatic cancer cells. nih.gov

These examples underscore a common principle: specific substitutions and the three-dimensional arrangement of the pyrrolidine carboxamide core and its flanking groups are critical determinants of the compound's biological mechanism, influencing everything from enzyme inhibition and receptor binding to the modulation of complex cellular pathways.

Applications of 3,3 Dimethylpyrrolidine 2 Carboxamide As a Molecular Building Block and in Advanced Chemical Synthesis

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The development of catalysts that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Chiral pyrrolidine (B122466) derivatives have been extensively investigated and are recognized as a "privileged" scaffold for designing organocatalysts and ligands for asymmetric metal catalysis. nih.govsigmaaldrich.com The temporary attachment of a chiral auxiliary to a substrate can effectively guide the stereoselectivity of subsequent reactions. sigmaaldrich.com

While direct applications of 3,3-Dimethylpyrrolidine-2-carboxamide as a catalyst or ligand are not extensively documented in readily available literature, the closely related compound, 3,3-dimethyl-5-substituted-2-pyrrolidinone, has been successfully utilized as a 'Quat' chiral auxiliary. manchester.ac.uk This auxiliary has proven effective in guiding stereoselective enolate reactions of attached N-acyl side chains. manchester.ac.uk The gem-dimethyl group at the C3 position is crucial for its function.

The broader class of pyrrolidine-2-carboxamides (prolinamides) has seen widespread use in asymmetric organocatalysis. nih.govmdpi.com These catalysts leverage the secondary amine of the pyrrolidine ring to form nucleophilic enamines with carbonyl compounds, while the carboxamide group acts as a hydrogen-bond donor to coordinate and direct the electrophile, controlling the stereochemical outcome. nih.gov Modifications to the pyrrolidine ring and the carboxamide group have been extensively explored to fine-tune the catalyst's reactivity and selectivity for various transformations, including aldol (B89426) and Michael addition reactions. unibo.itmdpi.com For instance, prolinamides such as (S)-N-tritylpyrrolidine-2-carboxamide have been shown to be effective in Michael additions. mdpi.com

The table below summarizes the application of various pyrrolidine-based amides in asymmetric catalysis, highlighting their versatility.

Table 1: Examples of Pyrrolidine-Amide Based Catalysts in Asymmetric Reactions

| Catalyst/Auxiliary | Reaction Type | Key Features & Findings | Reference |

|---|---|---|---|

| 3,3-Dimethyl-5-substituted-2-pyrrolidinone | Stereoselective enolate reactions | Acts as a 'Quat' chiral auxiliary. manchester.ac.uk | manchester.ac.uk |

| (S)-N-Tritylpyrrolidine-2-carboxamide | Michael Addition | Effective organocatalyst providing good yields and enantiocontrol. mdpi.com | mdpi.com |

| Phthalimido-prolinamide | Aldol Reaction | Promotes enantioselective direct aldol reactions under solvent-free conditions. mdpi.com | mdpi.com |

| (S)-N-(Methylsulfonyl)pyrrolidine-2-carboxamide | Aldol Reaction | Demonstrates the influence of N-substituents on catalytic activity. mdpi.com | mdpi.com |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of Optically Active Amino Acids | Used as a chiral auxiliary for the retroracemization of α-amino acids. tcichemicals.com | tcichemicals.com |

Precursor in the Synthesis of Complex Organic Molecules, including Natural Product Scaffolds

The pyrrolidine scaffold is a key building block in the synthesis of a vast array of complex molecules, including many essential medicines and natural alkaloids. mdpi.com Pyrrolidine derivatives serve as versatile precursors, allowing for the stereoselective construction of intricate molecular architectures. mdpi.com

Pyrrolidine-2-carboxamides, including the 3,3-dimethyl derivative, are valuable starting materials. For example, the reduction of both S- and R-isomers of pyrrolidine-2-carboxamide (B126068) using lithium aluminum hydride yields the corresponding pyrrolidin-2-ylmethanamine (B1209507) while preserving optical purity. mdpi.com This product is a key intermediate in the synthesis of Raclopride, a selective dopamine (B1211576) antagonist used in positron emission tomography (PET) studies. mdpi.com

Furthermore, the pyrrolidine ring is a common motif in natural products. nih.gov The synthesis of these compounds often relies on the use of chiral pyrrolidine-based precursors. mdpi.com The functional groups on the pyrrolidine ring, such as the carboxamide and the gem-dimethyl groups in the title compound, provide handles for further chemical transformations, enabling the elaboration of the core structure into more complex natural product scaffolds. The development of synthetic routes to libraries of compounds, such as tricyclic pyrrole-2-carboxamides, demonstrates a strategy where these scaffolds serve as precursors to novel molecules with potential biological activity. nih.gov

Table 2: Pyrrolidine Derivatives as Precursors in Synthesis

| Precursor | Target Molecule/Class | Synthetic Transformation | Significance | Reference |

|---|---|---|---|---|

| Pyrrolidin-2-carboxamide | Raclopride | Reduction of carboxamide | Synthesis of a key intermediate for a PET imaging agent. mdpi.com | mdpi.com |

| N-Boc-pyrrolidine | 2,5-diarylpyrrolidines | Sequential bisarylation | Access to C2-symmetrical scaffolds for ligands. | acs.org |

| Benzoyl protected phenylalanine methyl ester derivatives | Tricyclic pyrrole-2-carboxamides | Multi-step sequence including Pauson-Khand and Stetter reactions | Creation of a discovery library of complex heterocycles. nih.gov | nih.gov |

| N-(Boc)-pent-4-enylamine | 2-(Arylmethyl)pyrrolidines | Palladium-catalyzed carboamination | Asymmetric construction of substituted pyrrolidines. nih.gov | nih.gov |

Applications in Material Science: Incorporation into Polymers or Supramolecular Assemblies

The unique structural and functional properties of pyrrolidine derivatives make them attractive candidates for incorporation into advanced materials like polymers and supramolecular assemblies. While specific examples involving this compound are not prominent, the inclusion of related heterocyclic structures in polymer backbones is a known strategy to impart desirable properties.

For instance, poly(amideimidazopyrrolones) are a class of thermostable, semiladder polymers synthesized from aromatic tetraamines and dianhydrides. kpi.ua These materials exhibit excellent thermal stability, a property derived from their rigid, heterocyclic-rich polymer backbone. kpi.ua The synthesis of such polymers can be achieved through high-temperature polycondensation. kpi.ua Incorporating chiral building blocks like this compound into a polymer chain could introduce chirality, leading to materials with applications in chiral separations or asymmetric catalysis.

In the realm of supramolecular chemistry, the carboxamide group is a well-established functional group for forming strong, directional hydrogen bonds. This property can be harnessed to direct the self-assembly of molecules into well-defined, higher-order structures. The pyrrolidine scaffold provides a rigid framework to position these hydrogen-bonding groups, potentially leading to the formation of novel gels, liquid crystals, or other organized assemblies.

Design and Synthesis of Advanced Organic Materials Featuring Pyrrolidine-2-carboxamide Moieties

The rational design of advanced organic materials relies on the use of molecular building blocks with predictable and tunable properties. The pyrrolidine-2-carboxamide framework is an exemplary scaffold for this purpose due to its conformational rigidity, chirality, and versatile functionalization potential.

The synthesis of "discovery libraries" based on this scaffold, such as the solution-phase synthesis of 178 tricyclic pyrrole-2-carboxamides, exemplifies a modern approach to materials discovery. nih.gov By systematically varying substituents at different points of the molecule, libraries of related compounds can be generated and screened for a wide range of functions, from biological activity to material properties. nih.gov

Furthermore, the pyrrolidine-2-carboxamide moiety is a key feature in the design of molecules targeting specific biological receptors. For example, pyrrolopyrazine carboxamide derivatives have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov The design process involves the systematic exploration of different chemical groups attached to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This highlights how the pyrrolidine-2-carboxamide unit can serve as a central component in the design of highly functional and specialized organic molecules that bridge the gap between medicinal chemistry and materials science.

Future Research Trajectories and Interdisciplinary Outlook for 3,3 Dimethylpyrrolidine 2 Carboxamide

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical synthetic routes to pyrrolidine (B122466) derivatives exist, future efforts will likely focus on developing more efficient, selective, and sustainable methods for preparing 3,3-Dimethylpyrrolidine-2-carboxamide. Modern synthetic strategies that offer improvements over traditional multi-step processes are of particular interest.

Key areas for exploration include:

Multicomponent Reactions (MCRs) : MCRs, which combine three or more reactants in a single operation to form a complex product, represent a highly efficient synthetic pathway. nih.gov The development of a one-pot MCR to construct the 3,3-dimethylpyrrolidine (B1591124) core would significantly streamline its synthesis, generating molecular diversity with high atom economy. tandfonline.com

Catalytic [3+2] Cycloadditions : The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful method for constructing the pyrrolidine ring. ua.esacs.orgenamine.net Future research could optimize this reaction using novel catalysts, such as silver carbonate (Ag₂CO₃), to achieve high yields and diastereoselectivity for substituted pyrrolidines. ua.esacs.org

Flow Chemistry : The translation of optimized batch syntheses into continuous flow processes can enhance reaction control, improve safety, and facilitate large-scale production. This methodology would be particularly advantageous for exothermic or rapid reactions in the synthetic sequence.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Challenge |

|---|---|---|

| Multicomponent Reactions (MCRs) | Fewer synthetic steps, reduced waste, rapid access to derivatives. nih.gov | Identifying suitable starting materials and catalysts for the specific 3,3-dimethyl substitution pattern. |

| Catalytic [3+2] Cycloadditions | High control over stereochemistry, good yields, broad substrate scope. ua.es | Designing the appropriate azomethine ylide precursor and dipolarophile to yield the target structure. |

| Microwave-Assisted Synthesis | Dramatically reduced reaction times, potential for improved yields. nih.gov | Optimizing solvent and temperature conditions to prevent side reactions or decomposition. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. colab.ws | Adapting and optimizing a validated batch synthesis for a continuous flow setup. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by accelerating the discovery and synthesis of new molecules. nih.govnih.gov For this compound, these computational tools offer several promising avenues for future investigation.

De Novo Design : Generative AI models can design novel derivatives of this compound with optimized properties. springernature.com By training on large chemical databases, these models can propose new structures predicted to have enhanced biological activity or specific material properties.

Retrosynthesis Prediction : ML algorithms can analyze the structure of this compound and propose the most efficient synthetic pathways. nih.gov These tools can identify optimal starting materials and reaction conditions, saving significant time and resources in the laboratory.

Property Prediction : Deep neural networks and other ML models can predict various physicochemical and biological properties of designed analogues without the need for initial synthesis and testing. mdpi.com This allows for high-throughput virtual screening to prioritize the most promising candidates for synthesis. nih.gov

Table 2: Applications of AI/ML in Research on this compound

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| Generative Models | Design novel derivatives with desired functionalities. springernature.com | Accelerates the discovery of new compounds for specific applications (e.g., medicinal chemistry, materials). |

| Retrosynthesis Software | Predict optimal and novel synthetic routes. nih.gov | Reduces development time and cost for synthesis. |

| Predictive QSAR Models | Forecast biological activity or toxicity of virtual compounds. mdpi.com | Prioritizes synthetic targets and minimizes unnecessary animal testing. |

| Reaction Outcome Prediction | Predict the yield and stereochemical outcome of potential reactions. | Guides experimental design and improves the success rate of complex syntheses. |

Unexplored Frontiers in Stereoselective Synthesis and Conformational Control

The C2 carbon of this compound is a stereogenic center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of a single, pure enantiomer is often critical, particularly for pharmaceutical applications. Future research must address the challenge of controlling this stereochemistry.

Asymmetric Catalysis : Developing catalytic systems that can selectively produce either the (R)- or (S)-enantiomer is a primary goal. This could involve chiral catalysts that guide the formation of one stereoisomer over the other during key ring-forming reactions. mdpi.com

Chiral Precursors : The use of enantiomerically pure starting materials, such as derivatives of the amino acid proline, can be an effective strategy to introduce chirality into the final molecule. mdpi.comnih.gov Exploring novel chiral building blocks that can be efficiently converted to the target compound is a promising research direction.

Conformational Analysis : The gem-dimethyl group at the C3 position significantly restricts the conformational flexibility of the pyrrolidine ring. tandfonline.com Advanced computational modeling and spectroscopic techniques (e.g., NMR) can be used to understand how this substitution influences the three-dimensional shape of the molecule and its interactions with biological targets or other molecules.

Potential for Derivatization Towards Novel Functional Materials

The inherent structure of this compound, featuring a secondary amine and a carboxamide group, makes it an excellent scaffold for derivatization. By chemically modifying these functional groups, it is possible to create novel molecules for applications in materials science.

Polymer Conjugation : The primary amine of the pyrrolidine ring (after deprotection, if necessary) or the carboxamide group can be used as an anchor point to attach the molecule to polymer backbones. This could yield materials with unique properties, such as chiral stationary phases for chromatography or functionalized hydrogels.

Ligand Development : Derivatization of the scaffold could produce novel ligands for metal catalysis. The specific geometry imposed by the 3,3-dimethyl substitution could lead to catalysts with high selectivity in asymmetric reactions.

Surface Functionalization : The molecule could be grafted onto the surface of materials like silica (B1680970) or gold nanoparticles. The carboxamide group, capable of forming strong hydrogen bonds, could be exploited to create surfaces with specific recognition or binding properties. nih.gov

Table 3: Potential Derivatization Strategies and Applications

| Functionalization Site | Potential Derivative | Projected Application Area |

|---|---|---|

| Carboxamide Nitrogen/Oxygen | Coordination complexes with metal ions. | Homogeneous catalysis, sensing. |

| Pyrrolidine Ring Nitrogen | Attachment of aryl or alkyl groups with further functionalities. | Organocatalysis, building blocks for complex molecules. acs.org |

| Entire Molecule as a Monomer | Incorporation into a polymer chain. | Development of novel polymers, functional materials. |

| Coupling to Biomolecules | Peptide or oligonucleotide conjugates. | Bioprobes, targeted drug delivery systems. |

Interdisciplinary Approaches to Unravel Complex Molecular Mechanisms

Understanding how this compound and its derivatives function at a molecular level requires a collaborative, interdisciplinary approach. The convergence of synthetic chemistry, computational biology, and biophysics will be essential to elucidate its mechanism of action in various contexts.

Future research should integrate:

Structural Biology : If a derivative shows promising biological activity, obtaining X-ray crystal structures or cryo-EM data of the compound bound to its target protein can reveal precise molecular interactions. This information is invaluable for structure-based drug design.

Computational Docking and Simulation : Molecular dynamics simulations can model how the compound binds to a target and predict the stability of the resulting complex. nih.gov This can help explain the basis of its activity and guide the design of more potent analogues.

Biophysical Assays : Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantitatively measure the binding affinity and kinetics of the compound with its target, providing crucial data to validate computational predictions and structure-activity relationships.

By combining these diverse disciplines, a comprehensive understanding of the molecule's behavior can be achieved, paving the way for its rational application in medicine, catalysis, or materials science.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 3,3-Dimethylpyrrolidine-2-carboxamide?

- Methodology : Synthesis typically involves functionalizing the pyrrolidine ring with a dimethyl group at the 3,3-positions, followed by carboxamide formation. Key steps include:

- Starting materials : Pyrrolidine derivatives (e.g., 3,3-dimethylpyrrolidine precursors) and carboxamide-forming reagents (e.g., isocyanates or coupling agents).

- Reaction conditions : Use of strong bases (e.g., NaH) for deprotonation and nucleophilic substitution. Temperature control (0–25°C) is critical to minimize side reactions.

- Purification : Recrystallization from methanol or ethanol to achieve >95% purity, followed by HPLC validation .

Q. How can researchers confirm the structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify methyl group positions and carboxamide functionality.

- IR spectroscopy : Peaks at ~1650–1700 cm confirm the carboxamide C=O stretch.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound?

- Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Monitor purity over time via HPLC, as prolonged storage may lead to hydrolysis of the carboxamide group .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound?

- Chiral catalysts : Employ asymmetric catalysis (e.g., chiral Lewis acids or organocatalysts) during ring functionalization to control stereochemistry.

- Enzymatic resolution : Use lipases or amidases to separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. How can advanced analytical methods resolve contradictions in spectral data for this compound?

- Case example : Discrepancies in NMR chemical shifts may arise from conformational flexibility or impurities. Solutions include:

- Dynamic NMR (DNMR) : To study ring puckering effects on proton environments.

- X-ray crystallography : Resolve absolute configuration and confirm substituent positions (e.g., methyl groups at 3,3-positions) .

Q. What methodologies address contradictory biological activity data in receptor-binding studies?

- Dose-response assays : Use standardized IC/EC protocols across multiple cell lines to account for variability.

- Structural analogs : Compare activity with related carboxamides (e.g., trifluoromethyl-pyrrolidine derivatives) to identify structure-activity relationships (SARs).

- Molecular docking : Predict binding modes to receptors (e.g., GPCRs) using computational tools, followed by mutagenesis studies to validate interactions .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Process optimization : Implement continuous flow reactors for consistent temperature and mixing conditions.

- Quality control : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress. Validate purity via LC-MS and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.